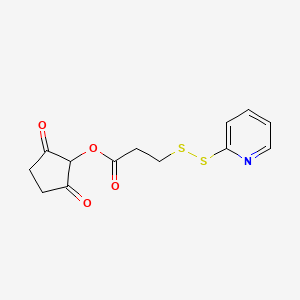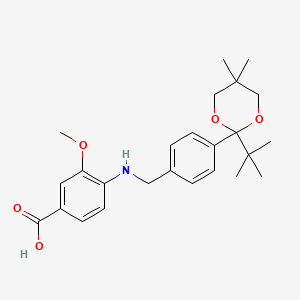
Nvs-stg2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NVS-STG2 is a small-molecule compound that acts as a molecular glue, targeting the stimulator of interferon genes (STING) protein. STING is a dimeric transmembrane protein located in the endoplasmic reticulum, playing a crucial role in the innate immune system by inducing pro-inflammatory cytokines and chemokines, including type I interferons . This compound promotes the high-order oligomerization of STING, enhancing its immune signaling capabilities .
Métodos De Preparación
NVS-STG2 was identified through a screening of the Novartis chemical library, followed by structure-activity relationship studies . The synthetic route involves targeting the STING N-terminal transmembrane domain (TMD) and binding to a cavity formed between the TMDs of two neighboring STING dimers . The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed.
Análisis De Reacciones Químicas
NVS-STG2 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation, reduction, or substitution . It binds to pockets between adjacent STING dimer transmembrane domains, effectively acting as a molecular glue . The major product formed from this interaction is the high-order oligomerization of STING, which enhances its immune signaling .
Aplicaciones Científicas De Investigación
NVS-STG2 has significant applications in scientific research, particularly in the fields of immunology and oncology. It has been shown to slow tumor growth in hSTING knockin mice bearing MC38 tumors and increase plasma interferon-gamma levels, inducing the T cell priming response . This makes it a promising candidate for cancer immunotherapy . Additionally, this compound is being explored for its potential to enhance adaptive immune responses and promote antitumor immunity .
Mecanismo De Acción
NVS-STG2 exerts its effects by binding to a newly discovered ligandable site between the transmembrane domains of neighboring STING dimers . This binding induces high-order oligomerization of STING, which is essential for its activation . The activated STING then promotes the recruitment of downstream signaling molecules, leading to the induction of type I interferon and pro-inflammatory cytokine expression .
Comparación Con Compuestos Similares
NVS-STG2 is unique compared to other STING agonists due to its mechanism of action as a molecular glue . Similar compounds include cyclic di-nucleotides (CDNs) that bind to the cytosolic ligand-binding domain of STING . this compound targets a different site and promotes higher-order oligomerization more effectively . Other similar compounds include NVS-STG1, which was the precursor to this compound but is less potent .
Propiedades
Fórmula molecular |
C25H33NO5 |
|---|---|
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
4-[[4-(2-tert-butyl-5,5-dimethyl-1,3-dioxan-2-yl)phenyl]methylamino]-3-methoxybenzoic acid |
InChI |
InChI=1S/C25H33NO5/c1-23(2,3)25(30-15-24(4,5)16-31-25)19-10-7-17(8-11-19)14-26-20-12-9-18(22(27)28)13-21(20)29-6/h7-13,26H,14-16H2,1-6H3,(H,27,28) |
Clave InChI |
CZSPKEVHLRWAFC-UHFFFAOYSA-N |
SMILES canónico |
CC1(COC(OC1)(C2=CC=C(C=C2)CNC3=C(C=C(C=C3)C(=O)O)OC)C(C)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


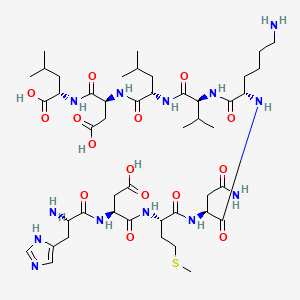
![heptyl 7-[(7-heptadecan-9-yloxy-7-oxoheptyl)-(2-hydroxyethyl)amino]heptanoate](/img/structure/B11930190.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-2-bromobutan-1-one](/img/structure/B11930210.png)
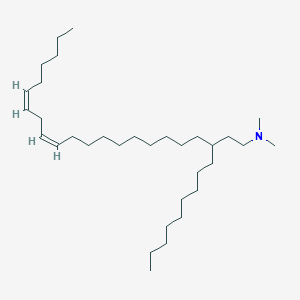

![potassium;dioxosilane;(2R,3Z,5R)-3-(2-hydroxyethylidene)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B11930230.png)


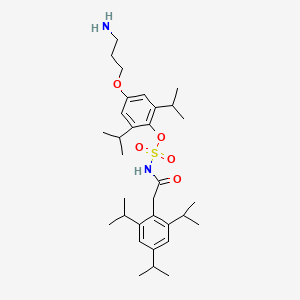

![5,7-Dibromo-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B11930252.png)
